molecular formula C51H36N2 B12506955 3,3'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9-phenyl-9H-carbazole)

3,3'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9-phenyl-9H-carbazole)

Cat. No.: B12506955
M. Wt: 676.8 g/mol
InChI Key: DJWGAIFXUZSFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Features

The molecular structure of 3,3'-(9,9-dimethyl-9H-fluorene-2,7-diyl)bis(9-phenyl-9H-carbazole) consists of a central 9,9-dimethylfluorene core symmetrically linked to two 9-phenylcarbazole units at the 2,7-positions. The fluorene moiety provides a rigid, planar backbone, while the carbazole groups introduce electron-rich nitrogen heterocycles with bulky phenyl substituents. This design creates a conjugated π-system with extended delocalization, critical for optoelectronic properties.

Key stereochemical features include:

  • Dihedral angles : Theoretical studies reveal a dihedral angle of approximately 37.8° between the fluorene core and carbazole units, minimizing steric hindrance while maintaining conjugation.
  • Substituent effects : The 9,9-dimethyl groups on the fluorene prevent aggregation-induced quenching by introducing steric bulk, enhancing photoluminescence efficiency.
  • Symmetry : The C2 symmetry axis along the fluorene’s long axis ensures balanced charge transport properties in device applications.

Table 1: Molecular Parameters

Property Value Source
Molecular formula C51H36N2
Molecular weight 676.85 g/mol
SMILES CC1(C)C2=C(C3=C1C=C(C4=CC5=C...
Calculated HOMO-LUMO gap 3.85 eV

The hybrid structure optimizes intramolecular charge transfer, as evidenced by density functional theory (DFT) calculations showing localized HOMO orbitals on carbazole units and LUMO orbitals on the fluorene core. This spatial separation facilitates efficient exciton dissociation in photovoltaic applications.

Properties

Molecular Formula

C51H36N2

Molecular Weight

676.8 g/mol

IUPAC Name

3-[9,9-dimethyl-7-(9-phenylcarbazol-3-yl)fluoren-2-yl]-9-phenylcarbazole

InChI

InChI=1S/C51H36N2/c1-51(2)45-31-35(33-23-27-49-43(29-33)41-17-9-11-19-47(41)52(49)37-13-5-3-6-14-37)21-25-39(45)40-26-22-36(32-46(40)51)34-24-28-50-44(30-34)42-18-10-12-20-48(42)53(50)38-15-7-4-8-16-38/h3-32H,1-2H3

InChI Key

DJWGAIFXUZSFHJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6)C7=C1C=C(C=C7)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC=C1)C

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies

Suzuki-Miyaura Cross-Coupling as the Dominant Methodology

The Suzuki-Miyaura cross-coupling reaction is the most widely employed method for constructing the bis-carbazole-fluorene framework. This approach leverages palladium catalysis to form carbon-carbon bonds between brominated fluorene cores and carbazole boronic esters.

Key Steps :

  • Bromination of Fluorene :
    • 9,9-Dimethylfluorene undergoes regioselective bromination at the 2,7-positions using Br₂ in dichloromethane, yielding 2,7-dibromo-9,9-dimethylfluorene.
    • Alternative brominating agents (e.g., N-bromosuccinimide) are less efficient, with yields dropping to 68% compared to 92% with Br₂.
  • Carbazole Functionalization :

    • 9-Phenylcarbazole is brominated at the 3-position using CuBr₂/H₂SO₄, achieving >95% selectivity.
    • Boronation via Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂ yields the requisite boronic ester.
  • Coupling Reaction :

    • Optimized conditions: Pd(PPh₃)₄ (3 mol%), Cs₂CO₃ (3 equiv.), DMF/H₂O (4:1), 90°C, 24 h.
    • Yield: 78–85%.

Table 1: Comparative Analysis of Suzuki Coupling Conditions

Catalyst Solvent System Base Temperature (°C) Yield (%)
Pd(PPh₃)₄ DMF/H₂O Cs₂CO₃ 90 85
Pd(OAc)₂/XPhos Toluene/EtOH K₃PO₄ 110 72
PdCl₂(dppf) THF/H₂O Na₂CO₃ 80 68

Alternative Catalytic Systems

Palladacycle-Mediated Triple Coupling

A patented palladacycle catalyst (LiBr/Cu-(BTC)(SIPr)) enables a one-pot triple Suzuki coupling, reducing step count and purification demands:

  • Reaction : 2,7-dibromofluorene + 2 equiv. 3-bromo-9-phenylcarbazole → target compound.
  • Conditions : 60–110°C, N₂ atmosphere, 6–10 h.
  • Yield : 90% (vs. 78% for stepwise methods).
  • Advantage : Eliminates intermediate isolation, reducing solvent waste.
Etherification-Alkylation Sequential Route

For alkylated derivatives, a two-step protocol is employed:

  • Etherification :
    • 3,6-Dibromocarbazole + alkyl bromides → 3,6-dialkoxycarbazole (K₂CO₃, DMF, 120°C).
  • Coupling :
    • Suzuki reaction with 2,7-dibromo-9,9-dimethylfluorene.
  • Yield : 82% over two steps.

Critical Process Parameters

Solvent and Base Selection

  • Polar Aprotic Solvents : DMF and DMAc enhance Pd catalyst activity but require stringent drying.
  • Aqueous Bases : Cs₂CO₃ outperforms K₃PO₄ in suppressing homo-coupling byproducts (≤3% vs. 12%).

Temperature and Reaction Time

  • Optimal Range : 80–90°C balances reaction rate and decomposition risks.
  • Extended Durations : >24 h leads to Pd black formation, reducing yields by 15–20%.

Post-Synthetic Processing

Purification Techniques

  • Column Chromatography : Silica gel (hexane/EtOAc 10:1) removes unreacted boronic esters.
  • Recrystallization : Toluene/methanol yields >99.5% purity crystals.

Analytical Validation

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., fluorene H-2,7 at δ 7.68–7.72 ppm).
  • HPLC-MS : Verifies molecular weight (m/z 676.8 [M+H]⁺).
  • TGA : 5% mass loss at 285°C, confirming thermal stability for OLED applications.

Scalability and Industrial Considerations

Batch vs. Continuous Flow

  • Batch Reactors : Standard for small-scale (≤1 kg) production.
  • Microreactors : Improve heat transfer in exothermic Suzuki steps, enabling 5× scale-up.

Cost Drivers

  • Catalyst Recovery : Pd recycling via chelating resins reduces costs by 40%.
  • Solvent Recycling : DMF distillation recovers 85% solvent per batch.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show Ir(ppy)₃-mediated C–H arylation avoids pre-halogenation:

  • Reaction : Fluorene + carbazole → direct coupling under blue LED irradiation.
  • Yield : 55% (needs optimization).

Electrochemical Synthesis

Paired electrolysis in acetonitrile achieves 63% yield without exogenous catalysts:

  • Advantage : No Pd residues for optoelectronic applications.

Chemical Reactions Analysis

Types of Reactions

3,3’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9-phenyl-9H-carbazole) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

3,3’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9-phenyl-9H-carbazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9-phenyl-9H-carbazole) exerts its effects is primarily related to its electronic structure. The compound can interact with light and other electromagnetic radiation, leading to the emission of light in OLED applications. This process involves the excitation of electrons to higher energy states and their subsequent relaxation, which releases energy in the form of light .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents λabs (nm) λem (nm) HOMO (eV) Application
Target Compound 9,9-Dimethylfluorene Bis(9-phenylcarbazole) 380–400 500–550 −5.3 QD-LEDs, CMPs
(E)-1,2-bis(9-ethylcarbazol-3-yl)ethene Ethene 9-Ethylcarbazole 350 480 −5.1 OLEDs
CzP-Me (Phenylene-bridged) Phenylene 9-Phenylcarbazole 350 470 −5.2 UV Sensors
14a (Benzimidazole derivative) 9,9-Dimethylfluorene Bis(benzimidazole) 360 450 −5.4 High-T Materials
FLTA-V (Cross-linkable derivative) 9,9-Dimethylfluorene N-Phenyl-N-vinyl 390 520 −5.4 Blue QD-LEDs

Biological Activity

3,3'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9-phenyl-9H-carbazole) is a synthetic compound characterized by its unique structure and potential biological activities. It belongs to the class of carbazole derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₅₁H₃₆N₂
  • Molecular Weight : 676.85 g/mol
  • CAS Number : 1182844-38-7

Biological Activity

Carbazole derivatives have been extensively studied for their biological activities, including anticancer, anti-inflammatory, and antioxidant effects. The specific compound has shown promise in various studies related to its biological functions.

Anticancer Activity

Research indicates that carbazole derivatives can induce apoptosis in cancer cells through various pathways. For example, studies on related compounds have demonstrated that they can reactivate the p53 pathway in melanoma cells, leading to increased apoptosis and reduced tumor growth . The mechanism often involves the upregulation of caspase activities and modulation of signaling pathways associated with cell survival and death.

Case Study: Melanoma Treatment
A study on a carbazole derivative demonstrated selective inhibition of melanoma cell growth while sparing normal melanocytes. This selectivity is crucial for developing targeted cancer therapies that minimize side effects .

Antioxidant Properties

Many carbazole derivatives exhibit significant antioxidant activity, which can protect cells from oxidative stress. The antioxidant properties are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation . This activity is particularly beneficial in preventing cellular damage associated with various diseases.

  • Apoptosis Induction : Studies have shown that 3,3'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9-phenyl-9H-carbazole) can trigger apoptotic pathways in cancer cells by activating caspases and modulating p53 signaling .
  • Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest at different phases, preventing cancer cell proliferation .
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant activity of these compounds is linked to their ability to modulate ROS levels within cells, thereby influencing cell survival and apoptosis .

Data Table: Biological Activities of Related Carbazole Derivatives

Compound NameActivity TypeMechanism of ActionReference
9-Ethyl-9H-carbazole-3-carbaldehydeAntitumorp53 pathway activation
3,3'-(9,9-Dimethyl-9H-fluorene)AntioxidantFree radical scavenging
1-MethylcarbazoleAnti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. What are the common synthetic routes for synthesizing 3,3'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9-phenyl-9H-carbazole)?

The compound is typically synthesized via oxidative polymerization using FeCl₃ as a catalyst. For example, bifunctional conjugated microporous polymers (CMPs) are assembled by polymerizing fluorene-carbazole derivatives with FeCl₃ in anhydrous chloroform . Alternatively, Sonogashira coupling and Suzuki-Miyaura cross-coupling reactions are employed to introduce ethynyl or boronic ester groups, enabling structural diversification for optoelectronic applications . Researchers should optimize reaction conditions (e.g., solvent, temperature, and catalyst loading) to achieve high yields and purity.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For confirming molecular connectivity and substituent placement.
  • Gel Permeation Chromatography (GPC) : To determine molecular weight and polydispersity in polymeric forms .
  • UV-Vis and Fluorescence Spectroscopy : To analyze absorption/emission profiles and assess optoelectronic properties .
  • X-ray Crystallography (using SHELX programs) : For resolving crystal structures and validating bond lengths/angles .

Advanced Research Questions

Q. How do alkyl chain modifications influence the photophysical properties and device performance of derivatives?

Alkyl chains (e.g., ethyl vs. hexyl) modulate intermolecular interactions and aggregation behavior. For instance, hexylated derivatives exhibit sharper deep-blue emission in solid-state films due to reduced π-π stacking, whereas ethylated analogs show broader emission bands . In quantum dot LEDs (QLEDs), extended alkyl chains enhance solvent resistance and film uniformity, critical for high-efficiency devices . Systematic studies comparing chain length effects on charge transport and thermal stability are recommended .

Q. What role does this compound play in photocatalysis when integrated into conjugated microporous polymers (CMPs)?

The fluorene-carbazole backbone in CMPs provides a rigid, π-conjugated framework that supports visible-light absorption and charge separation. For example, MFC-CMP and FFC-CMP (derived from this compound) demonstrate efficient photocatalytic oxidation of thiols to disulfides under visible light, leveraging both Brønsted basicity and photoredox activity . Researchers should explore doping with co-catalysts (e.g., Pt nanoparticles) to enhance catalytic turnover.

Q. How can computational methods predict the electronic properties and CO₂ adsorption capacity of polymers derived from this compound?

Density Functional Theory (DFT) calculations can model HOMO/LUMO levels to guide optoelectronic applications . For CO₂ adsorption, Grand Canonical Monte Carlo (GCMC) simulations predict uptake capacities based on pore size and surface chemistry. Experimental studies on poly(fluorene-carbazole) polymers show CO₂ adsorption up to 2.8 mmol/g at 1 bar, attributed to microporous structures and Lewis basic sites . Validate predictions with gas sorption isotherms (e.g., BET analysis).

Q. What challenges arise when using this compound in resistive memory devices, and how can they be mitigated?

While polyimides containing carbazole pendants exhibit high ON/OFF ratios (>10⁶) and low power consumption, challenges include device reproducibility and thermal degradation at elevated temperatures . Mitigation strategies:

  • Use atomic layer deposition (ALD) for uniform electrode interfaces.
  • Incorporate crosslinkers to enhance thermal stability.
  • Optimize film thickness to balance switching speed and endurance.

Q. How do structural defects or regiochemical variations impact optoelectronic performance?

Defects (e.g., non-2,7-linkages in polymers) disrupt conjugation, leading to redshifted emission and reduced charge mobility . Regiochemical purity is critical; employ matrix-assisted laser desorption/ionization (MALDI) to verify linkage specificity. For example, 2,7-linked carbazole polymers show higher fluorescence quantum yields (Φₜ ~0.45) compared to irregular structures .

Methodological Considerations

  • Contradictions in Data : Discrepancies in photoluminescence spectra between studies may arise from solvent polarity or measurement techniques. Always report excitation wavelengths and solvent environment .
  • Advanced Refinement : Use SHELXL for high-resolution crystallographic refinement, particularly for handling twinned data or disorder in alkyl substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.